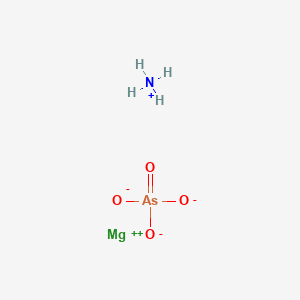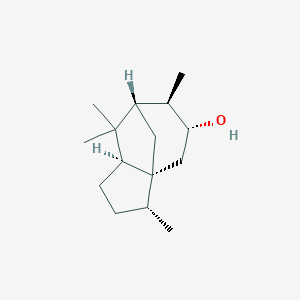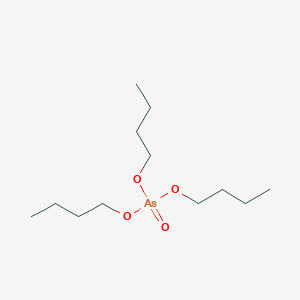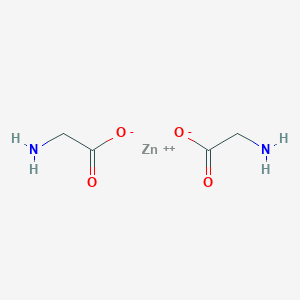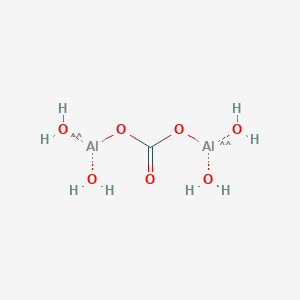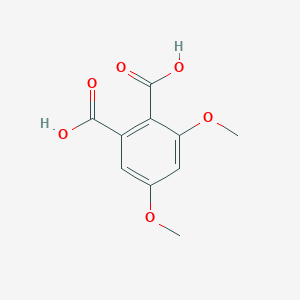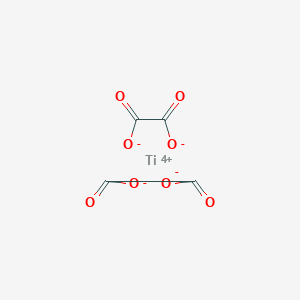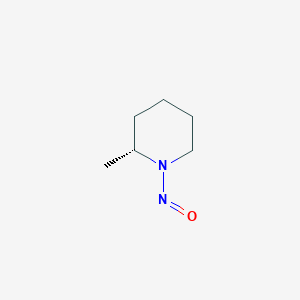
R(-)-N-Nitroso-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R(-)-N-Nitroso-2-methylpiperidine, also known as R(-)-N-Nitrosomethylpipecolinamide (R-MPN), is a potent carcinogen that has been extensively studied due to its ability to induce cancer in animals and humans. It is a member of the nitrosamines family, which are known to be highly carcinogenic compounds. The purpose of
Mecanismo De Acción
R-MPN is a potent carcinogen that induces cancer by damaging DNA. It reacts with DNA to form adducts, which can cause mutations and lead to the development of cancer. R-MPN can also induce oxidative stress, which can further damage DNA and increase the risk of cancer. The exact mechanism of action of R-MPN is still not fully understood, and further research is needed to elucidate its effects on DNA and other cellular processes.
Efectos Bioquímicos Y Fisiológicos
R-MPN has been shown to induce various biochemical and physiological effects in animals and humans. It can cause DNA damage, oxidative stress, and inflammation, which can lead to cancer development. R-MPN has also been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections. In addition, R-MPN can affect various organs, such as the liver and kidneys, leading to toxicity and organ damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
R-MPN is a potent carcinogen that has been extensively used in scientific research. Its ability to induce tumors in animals makes it a valuable tool for studying cancer development and testing potential cancer treatments. However, the use of R-MPN in lab experiments has some limitations. It is a hazardous chemical that requires careful handling and disposal. In addition, the use of R-MPN in animal studies raises ethical concerns, and alternative methods should be explored.
Direcciones Futuras
There are several future directions for research on R-MPN. One area of interest is the development of new methods for synthesizing R-MPN that are more efficient and less hazardous. Another area of research is the elucidation of the molecular mechanisms of R-MPN-induced carcinogenesis. Understanding the exact mechanisms of action of R-MPN can lead to the development of new cancer treatments. Finally, the development of alternative methods for studying cancer development and testing potential cancer treatments without the use of animals is an important area of research that should be explored.
Conclusion
In conclusion, R(-)-N-Nitroso-2-methylpiperidine is a potent carcinogen that has been extensively studied due to its ability to induce cancer in animals and humans. Its use in scientific research has led to important discoveries in cancer biology and has contributed to the development of cancer treatments. The synthesis of R-MPN is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals. Further research is needed to elucidate the mechanisms of R-MPN-induced carcinogenesis and to develop alternative methods for studying cancer development and testing potential cancer treatments.
Métodos De Síntesis
R-MPN can be synthesized by reacting 2-methylpiperidine with nitrous acid in the presence of a mineral acid. The reaction yields R(-)-N-Nitroso-2-methylpiperidine, which can be purified using various methods such as column chromatography or recrystallization. The synthesis of R-MPN is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.
Aplicaciones Científicas De Investigación
R-MPN has been extensively used in scientific research to investigate its carcinogenic properties. It is commonly used in animal studies to induce tumors and study the mechanisms of cancer development. R-MPN is also used in vitro to study its effects on cell growth and DNA damage. The use of R-MPN in scientific research has led to important discoveries in cancer biology and has contributed to the development of cancer treatments.
Propiedades
Número CAS |
14026-03-0 |
|---|---|
Nombre del producto |
R(-)-N-Nitroso-2-methylpiperidine |
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1-nitrosopiperidine |
InChI |
InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
SSPVLHFEMWOTGD-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CCCCN1N=O |
SMILES |
CC1CCCCN1N=O |
SMILES canónico |
CC1CCCCN1N=O |
Otros números CAS |
14026-03-0 |
Sinónimos |
(2R)-1-Nitroso-2-methylpiperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






